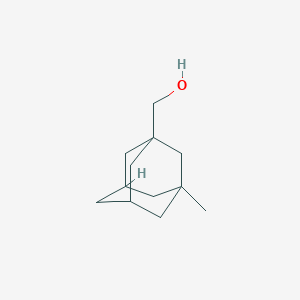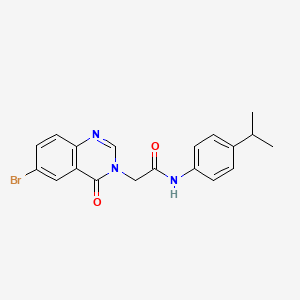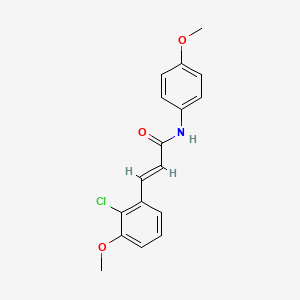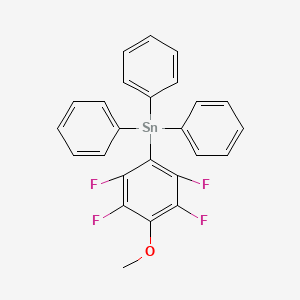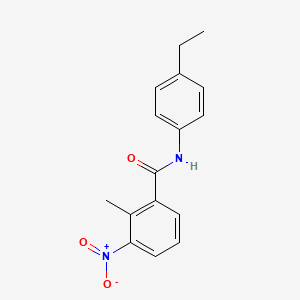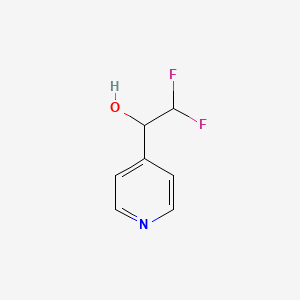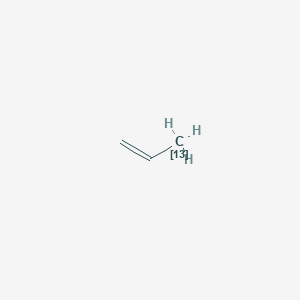![molecular formula C16H15F3N2O B11944123 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group, which can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea stands out due to the presence of both dimethylphenyl and trifluoromethylphenyl groups. Similar compounds include:
1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(2,4-Dimethylphenyl)-3-[2-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C16H15F3N2O |
|---|---|
Peso molecular |
308.30 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O/c1-10-7-8-13(11(2)9-10)20-15(22)21-14-6-4-3-5-12(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Clave InChI |
ZVQRIVJQEPCCDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



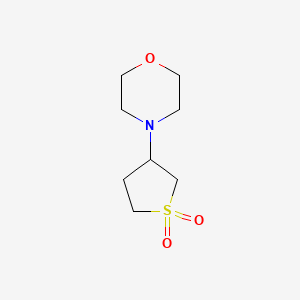
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
